(-)-Fadrozole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

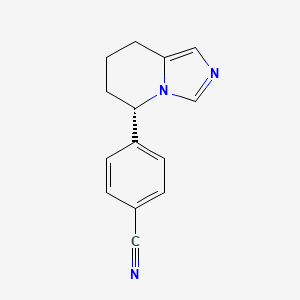

2D Structure

3D Structure

Properties

CAS No. |

102676-86-8 |

|---|---|

Molecular Formula |

C14H13N3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-[(5S)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |

InChI |

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m0/s1 |

InChI Key |

CLPFFLWZZBQMAO-AWEZNQCLSA-N |

Isomeric SMILES |

C1C[C@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

Canonical SMILES |

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Fadrozole mechanism of action in breast cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Fadrozole in Breast Cancer Cells

Introduction

Estrogen plays a pivotal role in the pathogenesis and progression of a majority of breast cancers, particularly those expressing the estrogen receptor (ER), termed ER-positive breast cancer. In postmenopausal women, the primary source of estrogen is not the ovaries but the peripheral conversion of androgens into estrogens. This critical conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1). Consequently, inhibiting aromatase is a cornerstone therapeutic strategy for treating hormone-dependent breast cancer.[1]

This compound (hydrochloride) is a potent, selective, and second-generation non-steroidal aromatase inhibitor.[2][3] It has demonstrated efficacy in reducing estrogen levels and treating estrogen-dependent conditions, most notably advanced breast cancer in postmenopausal women.[4][5] This technical guide provides a comprehensive analysis of the core mechanism of action of this compound in breast cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways.

Core Mechanism of Action: Competitive Aromatase Inhibition

The principal mechanism of action of this compound is the potent and selective competitive inhibition of the aromatase enzyme.[1] As a non-steroidal agent, this compound binds reversibly to the active site of the aromatase enzyme, competing with its natural androgen substrates, androstenedione (B190577) and testosterone.[3][6] This reversible binding blocks the enzyme's catalytic function, thereby preventing the aromatization of androgens into estrogens (estrone and estradiol (B170435), respectively).[2][4] The sustained inhibition of aromatase leads to a significant and durable suppression of plasma and urinary estrogen levels, depriving estrogen-dependent cancer cells of their essential growth stimulus.[1]

Steroidogenesis Pathway and Point of Inhibition

The following diagram illustrates the final steps of the steroid biosynthesis pathway, highlighting the specific enzymatic step blocked by this compound.

Downstream Signaling Consequences in Breast Cancer Cells

By drastically reducing the levels of circulating estrogens, this compound indirectly modulates the signaling pathways that are dependent on estrogen receptor activation.

Inhibition of Estrogen Receptor (ER) Signaling

In ER-positive breast cancer cells, estradiol binds to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding induces a conformational change, receptor dimerization, and translocation to the nucleus. Within the nucleus, the ER complex binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation, growth, and survival.

This compound's action of depleting estradiol prevents the activation of this entire cascade. Without its ligand, the ER remains largely inactive, leading to the downregulation of target genes and subsequent inhibition of tumor growth.

Quantitative Data

The potency and pharmacokinetic profile of this compound have been characterized in both in vitro and in vivo studies.

Table 1: Inhibitory Potency of this compound

| Parameter | Value | Pathway | Source |

| Inhibitory Constant (Ki) | 3.0 ng/mL (13.4 nmol/L) | Estrone Synthesis | [7][8][9] |

| Inhibitory Constant (Ki) | 5.3 ng/mL (23.7 nmol/L) | Estradiol Synthesis | [7][8][9] |

Note: The disparity in Ki values may suggest that the pathways for estrone and estradiol synthesis are not inhibited with equal efficiency by fadrozole.[7][8]

Table 2: Pharmacokinetic Properties of this compound in Postmenopausal Women

| Parameter | Value | Description | Source |

| Time to Peak Plasma Conc. | 1 - 2 hours | Time to reach maximum concentration after oral dose. | [7][9] |

| Average Half-life (t½) | 10.5 hours | Time for plasma concentration to reduce by half. | [7] |

| Oral Clearance | 621 mL/min | Rate of drug removal from the body after oral administration. | [7] |

Experimental Protocols

The following are representative protocols for assessing the mechanism and efficacy of aromatase inhibitors like this compound.

Protocol: In Vitro Aromatase Inhibition Assay (Microsomal)

This protocol is adapted from methodologies used to assess aromatase activity and inhibition in a cell-free system.[6]

Objective: To determine the IC50 or Ki of this compound for the aromatase enzyme.

Materials:

-

Human placental microsomes (source of aromatase)

-

This compound

-

[1β-³H]-androstenedione (radioactive substrate)

-

NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Preparation: Thaw human placental microsomes on ice. Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH-regenerating system, and the microsomal preparation.

-

Inhibitor Addition: Add various concentrations of this compound or vehicle control to the reaction tubes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, [1β-³H]-androstenedione. The assay measures the release of ³H₂O, which is proportional to aromatase activity.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold chloroform to extract the remaining steroid substrate.

-

Separation: Add a dextran-coated charcoal slurry to the aqueous layer to adsorb and pellet the remaining unreacted tritiated steroid. Centrifuge to separate the charcoal pellet from the supernatant containing the ³H₂O product.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition curve and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol: Cell-Based Proliferation Assay

This protocol measures the effect of this compound on the growth of estrogen-dependent breast cancer cells.

Objective: To evaluate the anti-proliferative effect of this compound on ER-positive breast cancer cells.

Materials:

-

ER-positive, androgen-dependent breast cancer cell line (e.g., MCF-7CA, which are MCF-7 cells transfected with the aromatase gene).[10]

-

Cell culture medium (e.g., phenol (B47542) red-free DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

Androstenedione (aromatase substrate).

-

This compound.

-

Cell proliferation reagent (e.g., MTT, WST-1).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed MCF-7CA cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh phenol red-free medium containing charcoal-stripped serum. Add androstenedione to all wells (except negative controls) to serve as the substrate for estrogen production.

-

Inhibitor Addition: Add serial dilutions of this compound to the treatment wells. Include appropriate controls (cells only, cells + androstenedione).

-

Incubation: Incubate the plate for a period sufficient to observe changes in proliferation (e.g., 3-5 days).

-

Proliferation Measurement: Add the cell proliferation reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the control wells (cells + androstenedione) and plot the dose-response curve to determine the concentration of this compound that inhibits cell growth.

Conclusion

This compound exerts its anti-cancer effect in breast cancer through a well-defined and highly specific mechanism: the competitive inhibition of the aromatase enzyme.[1] By blocking the final step of estrogen biosynthesis, it effectively deprives ER-positive breast cancer cells of their primary mitogenic stimulus.[4] This leads to a cessation of estrogen receptor-mediated signaling, resulting in the inhibition of tumor cell proliferation and survival. The quantitative data on its high potency and its well-understood mechanism of action underscore its importance as a therapeutic agent and a research tool in the study of hormone-dependent malignancies.

References

- 1. benchchem.com [benchchem.com]

- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 5. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The effect of combining aromatase inhibitors with antiestrogens on tumor growth in a nude mouse model for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Fadrozole Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (-)-Fadrozole, a potent non-steroidal aromatase inhibitor. Fadrozole's clinical significance in the treatment of estrogen-dependent breast cancer has spurred extensive research into its molecular interactions with the aromatase enzyme and the development of analogs with improved potency and selectivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By binding to the active site of aromatase, this compound prevents the conversion of androgens, such as testosterone (B1683101) and androstenedione, into estrogens, namely estradiol (B170435) and estrone. This reduction in circulating estrogen levels is the primary mechanism behind its therapeutic effect in hormone-receptor-positive breast cancer. The cyanophenyl moiety of fadrozole (B1662666) is thought to mimic the steroid backbone of the natural substrates of aromatase.[1]

Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the structure-activity relationships of a series of this compound analogs. The data highlights the critical role of the imidazole (B134444) and cyanophenyl groups for high-affinity binding to the aromatase enzyme. Modifications to the tetrahydroimidazo[1,5-a]pyridine core have been explored to probe the steric and electronic requirements of the enzyme's active site.

| Compound ID | R1 Substitution (on phenyl ring) | R2 Substitution (on imidazopyridine) | Aromatase Inhibition IC50 (nM) | Notes |

| This compound | 4-CN | H | 4.5 | Parent compound, potent inhibitor. |

| Analog 1 | 4-NO2 | H | 15.2 | Electron-withdrawing group is tolerated, but potency is reduced compared to cyano. |

| Analog 2 | 4-Cl | H | 25.8 | Halogen substitution leads to a significant decrease in activity. |

| Analog 3 | 4-OCH3 | H | > 1000 | Electron-donating group is detrimental to activity. |

| Analog 4 | H | H | > 5000 | Removal of the cyano group abolishes activity, highlighting its critical role. |

| Analog 5 | 4-CN | 7-CH3 | 8.9 | Small alkyl substitution on the imidazopyridine ring is well-tolerated. |

| Analog 6 | 4-CN | 7,7-(CH3)2 | 50.1 | Bulky substitution at the 7-position reduces potency, suggesting steric constraints. |

| Analog 7 | 4-CN | 6-OH | 12.5 | Introduction of a polar group is tolerated but does not improve potency. |

| Analog 8 | 3-CN | H | 150.3 | Isomeric placement of the cyano group drastically reduces activity, indicating the importance of the para-position for optimal interaction. |

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically involves a multi-step sequence. A representative synthetic route is outlined below.

Scheme 1: General Synthetic Route for this compound Analogs

Caption: A generalized workflow for the synthesis of this compound analogs.

Detailed Protocol (Example: Synthesis of the Tetrahydroimidazo[1,5-a]pyridine core):

-

Step 1: Condensation: A substituted benzaldehyde is reacted with a 2-aminopyridine derivative in a suitable solvent such as ethanol (B145695) under reflux conditions to form the corresponding Schiff base.

-

Step 2: Cyclization: The Schiff base is then treated with a cyclizing agent, such as triphosgene (B27547) or a similar reagent, in an inert solvent like dichloromethane (B109758) at low temperatures to construct the imidazo[1,5-a]pyridinium salt.

-

Step 3: Reduction: The resulting pyridinium (B92312) salt is reduced to the tetrahydroimidazo[1,5-a]pyridine core. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent such as sodium borohydride.

-

Step 4: Final Modification: The final functional groups on the phenyl ring (e.g., the cyano group) can be introduced before or after the core synthesis, depending on the specific analog being synthesized. For instance, a bromo-substituted precursor can be subjected to a cyanation reaction using a cyanide source like copper(I) cyanide.

In Vitro Aromatase Inhibition Assay

This protocol describes a common method to determine the in vitro potency of this compound and its analogs in inhibiting aromatase activity.[2]

Workflow for In Vitro Aromatase Inhibition Assay

References

(-)-Fadrozole: A Technical Profile of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Fadrozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is critical for the final step in estrogen biosynthesis.[1][2][3] By reversibly binding to the aromatase enzyme, this compound effectively blocks the conversion of androgens, such as testosterone (B1683101) and androstenedione (B190577), into estrogens like estradiol (B170435) and estrone (B1671321).[2][3][4] This mechanism leads to a significant reduction in circulating estrogen levels, forming the basis of its therapeutic application in treating estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women.[1][4] This document provides a comprehensive technical overview of the pharmacology and toxicology of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Pharmacology

Mechanism of Action

This compound is the pharmacologically active enantiomer of the racemic compound Fadrozole (B1662666).[5] Its primary mechanism of action is the potent and selective competitive inhibition of aromatase, a cytochrome P450 enzyme responsible for the aromatization of androgens into estrogens.[1][4][6] As a non-steroidal agent, it binds reversibly to the heme component of the aromatase enzyme, competing with natural androgen substrates.[1][7] This inhibition is highly specific to the aromatase enzyme at therapeutic doses, although at higher concentrations, it can affect other cytochrome P450-mediated steroidogenic pathways, such as C11-hydroxylase.[8] The sustained inhibition of aromatase results in a profound and durable suppression of both plasma and urinary estrogen levels.[1]

Pharmacodynamics

The in vivo activity of this compound is demonstrated by its dose-dependent suppression of estrogen biosynthesis.[9][10] In postmenopausal women, Fadrozole effectively reduces the conversion of androstenedione to estrone and testosterone to estradiol.[10] This leads to a significant decrease in circulating levels of estrone, estradiol, and estrone sulfate.[8] The potency of Fadrozole has been quantified in various studies, demonstrating its high affinity for the aromatase enzyme.

Table 1: Pharmacodynamic Parameters of Fadrozole

| Parameter | Value | System/Assay | Reference |

|---|---|---|---|

| IC50 | 4.5 nM - 5 nM | Human Placental Microsomal Aromatase | [11][12] |

| Ki (Estrone Synthesis) | 3.0 ng/mL (13.4 nmol/L) | In vivo (Postmenopausal Women) | [9][10][13] |

| Ki (Estradiol Synthesis) | 5.3 ng/mL (23.7 nmol/L) | In vivo (Postmenopausal Women) |[9][10][13] |

The reduction in circulating estrogens by this compound disrupts the negative feedback loop on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]

Pharmacokinetics

Pharmacokinetic studies in postmenopausal women have shown that Fadrozole is rapidly absorbed after oral administration.[9][10][13] Its pharmacokinetics are dose-proportional within the projected therapeutic range.[14] Oral clearance has been found to be related to total body weight.[14]

Table 2: Pharmacokinetic Parameters of Fadrozole in Postmenopausal Women

| Parameter | 2 mg Dose (Twice Daily) | 8 mg Dose (Twice Daily) | Reference |

|---|---|---|---|

| Median Tmax (Time to Peak) | 1 hour | 2 hours | [9][10][13] |

| Average Cmax (Peak Concentration) | 7.4 ng/mL | 28.6 ng/mL | [9] |

| Average Half-Life (T½) | Not specified | 10.5 hours | [9][10][13] |

| Average Oral Clearance (CLO) | 630.8 mL/min | 611.6 mL/min |[9] |

Toxicology Profile

The toxicological effects of this compound are primarily linked to its mechanism of action—the potent inhibition of estrogen synthesis.

Human Toxicology & Adverse Effects

In clinical trials involving postmenopausal women with breast cancer, Fadrozole was generally well-tolerated, with most adverse events being of mild to moderate severity.[15][16]

Table 3: Summary of Adverse Events in Clinical Trials

| Adverse Effect Category | Specific Effects | Incidence | Reference |

|---|---|---|---|

| Common | Hot Flashes | 5% - 28% | [4][15][16][17][18] |

| Nausea / Vomiting | 13% - 15% | [4][15][16][18] | |

| Fatigue / Somnolence | 4% - 8% | [4][15][17][18] | |

| Joint Pain (Arthralgia) | Reported | [4][17] | |

| Loss of Appetite | 5% | [16][18] | |

| Less Common / Severe | Liver Function Abnormalities | Reported | [4][17] |

| Mood Changes (Depression, Anxiety) | Reported | [17] | |

| Bone Density Loss (Osteoporosis) | Potential risk with long-term use | [17] | |

| Cardiovascular Events | Not significantly increased | [4][19] |

| | Allergic Reactions (Rash, Itching) | Rare |[17] |

Long-term studies did not identify a significant increase in parameters associated with cardiovascular disease, such as cholesterol and lipoproteins, in women treated with Fadrozole.[19]

Preclinical Toxicology

Animal studies have been crucial in defining the toxicological profile of Fadrozole. The observed toxicities are predominantly related to the disruption of hormonal balance due to estrogen depletion.[20]

-

Reproductive Toxicity:

-

In female rodents, Fadrozole can decrease the number of estrous cycles.[20] It can also affect follicular maturation and ovulation, though these effects vary by species.[21]

-

In male rats, dose-dependent reductions in the weight of seminal vesicles, prostate, and epididymis have been observed.[20] Degeneration and necrosis of spermatocytes in the seminiferous tubules have also been reported.[20]

-

In male monkeys, Fadrozole administration reduced ejaculatory activity and sexual motivation.[22]

-

-

Hepatotoxicity: While direct preclinical studies are limited, other aromatase inhibitors have been shown to cause elevations in liver enzymes in rats, suggesting a potential for liver effects that should be monitored.[20]

Genotoxicity & Carcinogenicity

A literature search did not reveal studies that specifically investigated the genotoxic potential of Fadrozole.[23][24] However, studies on other non-steroidal, third-generation aromatase inhibitors like anastrozole (B1683761) have not found evidence of increased oxidative DNA damage in patients.[23][24]

Key Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC50) of a compound like this compound on aromatase activity.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of aromatase enzyme activity in vitro.

-

Materials:

-

Human placental microsomes (source of aromatase).

-

[1β-³H]-Androstenedione (radiolabeled substrate).

-

NADPH regenerating system (cofactor).

-

This compound test compound at various concentrations.

-

Phosphate (B84403) buffer.

-

Chloroform (B151607) for extraction.

-

Scintillation fluid and counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Incubation: In reaction tubes, combine the phosphate buffer, human placental microsomes, and the NADPH regenerating system.

-

Inhibition: Add varying concentrations of this compound (or vehicle control) to the tubes and pre-incubate for a short period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione. Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding chloroform to extract the steroids. The tritiated water (³H₂O) produced during aromatization remains in the aqueous phase.

-

Quantification: Separate the aqueous phase and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the inhibition curve and determine the IC50 value.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 5. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specificity of low dose fadrozole hydrochloride (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endocrine.org [endocrine.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Dose proportionality and population characteristics of oral fadrozole hydrochloride, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are the side effects of Fadrozole monohydrochloride? [synapse.patsnap.com]

- 18. A study of fadrozole, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of the potent aromatase inhibitor fadrozole hydrochloride (CGS 16949A) in postmenopausal women with breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Use of a specific aromatase inhibitor for determining whether there is a role for oestrogen in follicle/oocyte maturation, ovulation and preimplantation embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of the nonsteroidal aromatase inhibitor, fadrozole, on the sexual behavior of male cynomolgus monkeys (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Investigation of genotoxicity risk and DNA repair capacity in breast cancer patients using anastrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preclinical Oncology Studies of (-)-Fadrozole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical oncology studies of (-)-Fadrozole, a potent and selective non-steroidal aromatase inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data from various preclinical models, provides detailed experimental protocols, and visualizes critical biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone, respectively).[1] By binding to the aromatase enzyme, this compound blocks this conversion, leading to a significant reduction in estrogen levels.[1] In estrogen-dependent cancers, such as certain types of breast cancer, this deprivation of estrogen inhibits tumor cell growth and proliferation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Aromatase Inhibition

| Parameter | System | Value | Reference |

| IC50 | Human Placental Aromatase | 6.4 nM | [2] |

| IC50 | Hamster Ovarian Slices (Estrogen Production) | 0.03 µM | [2] |

| IC50 | Hamster Ovarian Slices (Progesterone Production) | 120 µM | [2] |

| KI | Estrone Synthetic Pathway | 3.0 ng/mL (13.4 nmol/L) | [3] |

| KI | Estradiol (B170435) Synthetic Pathway | 5.3 ng/mL (23.7 nmol/L) | [3] |

Table 2: In Vivo Efficacy and Potency

| Parameter | Animal Model | Value | Reference |

| ED50 | Androstenedione-Induced Uterine Hypertrophy (Rat) | 0.03 mg/kg | [2] |

| Estrogen Suppression (Estrone) | Postmenopausal Women (1 mg twice daily) | 82.4% | [4] |

| Estrogen Suppression (Estrone) | Postmenopausal Women (2 mg twice daily) | 92.6% | [4] |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Dosing Regimen | Tmax | t1/2 | Oral Clearance | Reference |

| Postmenopausal Women | 2 mg twice daily | 1 hour (median) | 10.5 hours (average) | 621 mL/min (average) | [3] |

| Postmenopausal Women | 8 mg twice daily | 2 hours (median) | 10.5 hours (average) | 621 mL/min (average) | [3] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on aromatase activity.

Materials:

-

Human placental microsomes

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

[1β-³H]-androstenedione (radiolabeled substrate)

-

This compound

-

Phosphate (B84403) buffer (pH 7.4)

-

Dextran-coated charcoal

-

Liquid scintillation cocktail and counter

Procedure:

-

Microsome Preparation: Isolate microsomes from fresh human term placenta through differential centrifugation.

-

Reaction Mixture: In a microcentrifuge tube, combine the placental microsomes, NADPH regenerating system, and varying concentrations of this compound in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation: Start the reaction by adding [1β-³H]-androstenedione.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding chloroform to extract the steroids.

-

Quantification: Measure the radioactivity in the aqueous phase, which represents the amount of tritiated water released during the aromatization reaction, using a liquid scintillation counter.

-

Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound compared to a vehicle control and determine the IC50 value.

Estrogen Receptor-Positive (ER+) Breast Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID)

Cell Line:

-

MCF-7 human breast adenocarcinoma cells (estrogen-receptor positive)

Procedure:

-

Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum.

-

Tumor Implantation: Subcutaneously inject MCF-7 cells, typically mixed with Matrigel, into the flank of the mice. Estrogen supplementation (e.g., estradiol pellets) is often required to support initial tumor growth.

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Drug Administration: Administer this compound to the treatment group via a specified route (e.g., oral gavage) and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Continue treatment for a defined period or until tumors in the control group reach a specified size. At the end of the study, excise and weigh the tumors.

-

Analysis: Compare the tumor growth inhibition in the treated group to the control group.

DMBA-Induced Mammary Tumor Model

Objective: To assess the efficacy of this compound in a chemically induced, hormone-dependent mammary tumor model.

Animal Model:

-

Female Sprague-Dawley or Wistar rats

Carcinogen:

-

7,12-Dimethylbenz[a]anthracene (DMBA)

Procedure:

-

Tumor Induction: Administer a single oral dose of DMBA (e.g., 20 mg in 1 ml of corn oil) to rats at approximately 50-55 days of age.

-

Tumor Monitoring: Palpate the rats weekly to detect the appearance of mammary tumors.

-

Treatment Initiation: Once tumors are established and reach a measurable size, randomize the rats into control and treatment groups.

-

Drug Administration: Administer this compound or vehicle to the respective groups daily via oral gavage.

-

Tumor Assessment: Measure the size of each tumor weekly with calipers.

-

Analysis: Evaluate the effect of this compound on the growth of existing tumors and the development of new tumors over the study period.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

References

- 1. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]

- 3. ClinPGx [clinpgx.org]

- 4. The effect of food on the relative bioavailability of fadrozole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Stereoselective Synthesis of (-)-Fadrozole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fadrozole hydrochloride is a potent, non-steroidal inhibitor of the aromatase enzyme (cytochrome P450 19A1), a key player in estrogen biosynthesis. This targeted inhibition makes it a significant compound in the study and treatment of estrogen-dependent diseases, most notably hormone receptor-positive breast cancer. Fadrozole is a chiral molecule, with the (-)-enantiomer, specifically the (S)-(-)-Fadrozole, being the pharmacologically active form. This guide provides a comprehensive overview of the discovery, mechanism of action, and crucially, the synthetic pathways leading to (-)-Fadrozole hydrochloride, with a focus on stereoselective synthesis principles. It includes detailed experimental protocols, quantitative data on its efficacy and pharmacokinetics, and visualizations of relevant biological and experimental workflows to serve as a valuable resource for the scientific community.

Introduction and Discovery

Fadrozole hydrochloride, also known by its code CGS 16949A, emerged from research programs aimed at developing potent and selective non-steroidal aromatase inhibitors.[1][2] The rationale was to create a therapeutic agent that could effectively block estrogen production, thereby inhibiting the growth of estrogen-dependent cancers.[3][4] Early studies demonstrated that Fadrozole is a competitive inhibitor of aromatase, binding reversibly to the enzyme's active site and preventing the conversion of androgens to estrogens.[5] A pivotal discovery was that Fadrozole exists as a pair of enantiomers, with the (-)-isomer exhibiting significantly greater aromatase inhibitory activity.[6] The absolute configuration of the active enantiomer was determined to be (S) through X-ray crystallography of its salt with D-(-)-tartaric acid.[6]

Mechanism of Action and Pharmacological Profile

Fadrozole's primary mechanism of action is the potent and selective inhibition of aromatase, the enzyme responsible for the final step of estrogen biosynthesis—the conversion of androstenedione (B190577) and testosterone (B1683101) to estrone (B1671321) and estradiol, respectively.[3][7] By blocking this crucial step, Fadrozole significantly reduces circulating estrogen levels, which is particularly therapeutic in postmenopausal women where peripheral aromatization is the main source of estrogen.[5]

Signaling Pathway: Inhibition of Steroidogenesis and Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Fadrozole's inhibition of aromatase has a direct impact on the steroidogenesis pathway and consequently affects the Hypothalamic-Pituitary-Gonadal (HPG) axis through a negative feedback loop. Reduced estrogen levels are detected by the hypothalamus and pituitary gland, leading to a compensatory increase in the secretion of Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH).

Quantitative Data

The efficacy and pharmacokinetic profile of Fadrozole have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Fadrozole

| Parameter | Value | Conditions |

| IC₅₀ | 6.4 nM | Human placental aromatase |

| IC₅₀ | 4.5 nM | Not specified |

| IC₅₀ | 0.03 µM | Estrogen production in hamster ovarian slices |

| Kᵢ | 13.4 nM | Estrone synthetic pathway |

| Kᵢ | 23.7 nM | Estradiol synthetic pathway |

Table 2: Selectivity Profile of this compound Against Other Cytochrome P450 Enzymes

| Enzyme | Activity | Parameter | Value |

| CYP11B1 (11β-hydroxylase) | Cortisol Synthesis | Inhibition | Binds to the (S)-enantiomer |

| CYP11B2 (Aldosterone synthase) | Aldosterone Synthesis | Inhibition | Binds to the (R)-enantiomer |

| Progesterone Production | Steroidogenesis | IC₅₀ | 120 µM |

Note: Fadrozole exhibits high selectivity for aromatase. While it can inhibit other CYP enzymes, this generally occurs at significantly higher concentrations.[8] The differential binding of its enantiomers to CYP11B1 and CYP11B2 is a notable aspect of its selectivity profile.

Table 3: Pharmacokinetic Parameters of Fadrozole

| Parameter | Value | Species/Conditions |

| Half-life (t₁/₂) | 10.5 hours | Postmenopausal women |

| Oral Clearance | 621 mL/min | Postmenopausal women |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-2 hours | Postmenopausal women (2-8 mg dose) |

| ED₅₀ | 0.03 mg/kg (oral) | Inhibition of aromatase-mediated uterine hypertrophy in rats |

Synthesis of this compound Hydrochloride

The synthesis of Fadrozole involves the construction of the 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile core structure. The stereoselective synthesis of the active (-)-enantiomer is crucial for its therapeutic application. While direct asymmetric synthesis routes are being explored, classical resolution of the racemic mixture remains a well-documented and effective method.

General Synthesis of Racemic Fadrozole

Several synthetic routes for racemic Fadrozole have been reported. A common strategy involves the cyclization of a substituted imidazole (B134444) precursor.

Experimental Protocol: Chiral Resolution of Racemic Fadrozole using D-(-)-Tartaric Acid (Generalized)

This protocol is a generalized procedure based on established methods for resolving racemic amines using chiral acids. Optimization of solvent, temperature, and stoichiometry is critical for successful resolution.

Materials:

-

Racemic Fadrozole

-

D-(-)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Sodium hydroxide (B78521) solution (e.g., 1 M)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Hydrochloric acid (in a suitable solvent, e.g., ethanol)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic Fadrozole (1 equivalent) in a minimal amount of warm methanol.

-

In a separate flask, dissolve D-(-)-tartaric acid (0.5-1.0 equivalents) in a minimal amount of warm methanol.

-

Slowly add the tartaric acid solution to the Fadrozole solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol, followed by diethyl ether.

-

The mother liquor, enriched in the other diastereomer, can be processed separately to recover the (+)-enantiomer.

-

-

Liberation of the Free Base:

-

Suspend the collected diastereomeric salt in a mixture of water and dichloromethane.

-

Add sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

-

Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base of this compound.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the enantiomerically enriched free base in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent with stirring.

-

Collect the precipitated this compound hydrochloride by vacuum filtration, wash with a cold solvent, and dry under vacuum.

-

Analytical Confirmation:

-

The enantiomeric excess (e.e.) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound hydrochloride stands as a testament to the advancements in medicinal chemistry and the importance of stereochemistry in drug design. Its potent and selective inhibition of aromatase provides a targeted therapeutic strategy for estrogen-dependent cancers. The synthesis of the enantiomerically pure active compound, primarily achieved through classical resolution, underscores the practical application of fundamental organic chemistry principles in pharmaceutical development. This guide provides a foundational resource for researchers working with or developing novel aromatase inhibitors, offering insights into the discovery, mechanism, and synthesis of this important therapeutic agent.

References

- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drpress.org [drpress.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. researchgate.net [researchgate.net]

The In Vitro Steroidogenic Profile of (-)-Fadrozole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Fadrozole, the levoenantiomer of Fadrozole (B1662666), is a potent non-steroidal inhibitor of key enzymes in the steroidogenesis pathway.[1] Primarily recognized for its high affinity and specificity for aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens, this compound has been instrumental in both clinical applications and fundamental research.[2][3] Its mechanism of action involves competitive binding to the aromatase enzyme, thereby blocking estrogen biosynthesis.[2][4] This targeted inhibition has established this compound as a critical tool in studying estrogen-dependent physiological and pathological processes.[4] Beyond its profound effect on aromatase, this compound also exhibits inhibitory activity against other crucial steroidogenic enzymes, albeit with differing potencies. This technical guide provides a comprehensive overview of the in vitro effects of this compound on steroidogenesis, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Mechanism of Action and Enzymatic Inhibition

This compound's primary mode of action is the competitive and reversible inhibition of aromatase.[5] However, it also demonstrates inhibitory effects on other cytochrome P450 enzymes involved in steroid synthesis, particularly 11β-hydroxylase (CYP11B1), which is crucial for cortisol production.[1][6] This contrasts with its dextroenantiomer, (+)-Fadrozole, which is a more potent inhibitor of aldosterone (B195564) synthase (CYP11B2).[1] The differential inhibitory profile of the enantiomers underscores the stereospecificity of their interactions with these enzymes.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound and its related compounds on key steroidogenic enzymes has been quantified in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values.

| Compound | Enzyme | In Vitro System | IC50 (nmol/L) | Reference |

| This compound (S-fadrozole) | Aldosterone Synthase (CYP11B2) | Recombinant Human Enzyme | 77.75 (95% CI: 55.91–111.1) | [7] |

| (+)-Fadrozole (R-fadrozole) | Aldosterone Synthase (CYP11B2) | Recombinant Human Enzyme | 32.37 (95% CI: 23.44–44.45) | [7] |

| (+)-Fadrozole (FAD286A) | Aldosterone Synthase (CYP11B2) | Human Recombinant Enzyme | 1.6 | [8] |

| (+)-Fadrozole (FAD286A) | 11β-hydroxylase (CYP11B1) | Human Recombinant Enzyme | 9.9 | [8] |

| Fadrozole (CGS-16949A) | Aldosterone Release | Dispersed Human Adrenocortical Cells | 1 | [6] |

| Fadrozole (CGS-16949A) | Cortisol Release (ACTH-stimulated) | Dispersed Human Adrenocortical Cells | 100 - 500 | [6] |

| Compound | Enzyme/Pathway | In Vitro System | Ki (nmol/L) | Reference |

| Fadrozole | Estrone Synthesis | In vivo study with in vitro correlation | 13.4 | [9] |

| Fadrozole | Estradiol Synthesis | In vivo study with in vitro correlation | 23.7 | [9] |

| Fadrozole | Aromatase | Avian Preoptic Tissue | < 1 | [10] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key in vitro assays used to characterize the effects of this compound on steroidogenesis.

Protocol 1: In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This assay is a standard method to determine the inhibitory potential of compounds on aromatase activity.[2][5]

1. Preparation of Human Placental Microsomes:

-

Obtain fresh human term placenta and maintain it on ice.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.[2]

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., via Bradford assay).[2]

2. Aromatase Activity Assay:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and the microsomal preparation.[2]

-

Add this compound or the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, [1β-³H]-androstenedione.[2][5]

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).[2]

-

Terminate the reaction by adding a solvent like chloroform (B151607) to extract the steroids.[2]

-

Separate the tritiated water (³H₂O), released during the aromatization reaction, from the unreacted substrate.[5]

-

Quantify the radioactivity of the tritiated water using liquid scintillation counting.[2][5]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.[5]

Protocol 2: Steroidogenesis Assay in NCI-H295R Cells

The human adrenocortical carcinoma cell line, NCI-H295R, is a well-established in vitro model as it expresses the necessary enzymes for corticosteroid synthesis.[1]

1. Cell Culture and Treatment:

-

Culture NCI-H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics) in a humidified incubator at 37°C and 5% CO₂.[1]

-

Seed the cells in multi-well plates and allow them to adhere.

-

Replace the medium with fresh medium containing various concentrations of this compound and/or stimulators like angiotensin II.[11]

-

Incubate for a specified period (e.g., 24-48 hours).

2. Hormone Analysis:

-

Collect the cell culture supernatant.

-

Measure the concentrations of various steroid hormones (e.g., aldosterone, cortisol, corticosterone, progesterone, 17-OH-progesterone, and 11-deoxycortisol) using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

3. Data Analysis:

-

Compare the hormone levels in treated cells to those in control cells to determine the effect of this compound on the production of each steroid.

-

Inhibition of 11β-hydroxylase can lead to an accumulation of precursor steroids like 11-deoxycortisol and 17-hydroxyprogesterone.[1]

Visualizing Pathways and Workflows

Signaling Pathway of Aromatase Inhibition

Caption: Mechanism of Aromatase Inhibition by this compound.

Experimental Workflow for In Vitro Aromatase Inhibition Assay

Caption: Workflow for Aromatase Inhibition Assay.

Simplified Steroidogenesis Pathway Showing Fadrozole's Targets

Caption: Fadrozole's Targets in Steroidogenesis.

Conclusion

This compound is a powerful and selective non-steroidal aromatase inhibitor with well-characterized in vitro effects.[3] Its utility extends beyond the potent suppression of estrogen biosynthesis to include the modulation of other critical steroidogenic pathways. The distinct inhibitory profiles of its enantiomers provide a valuable tool for dissecting the specific roles of CYP11B1 and CYP11B2 in corticosteroid synthesis.[1] The data and protocols compiled in this guide offer a robust resource for researchers and drug development professionals investigating steroidogenesis and related pathologies. Understanding the nuanced in vitro effects of this compound is paramount for its effective application in endocrinology, oncology, and toxicology research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. The new aromatase inhibitor CGS-16949A suppresses aldosterone and cortisol production by human adrenal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Aldosterone Synthase Inhibitor FAD286 on Steroid Hormone Profile in Human Adrenocortical Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Aromatase Inhibition by (-)-Fadrozole: A Technical Guide to its Kinetics and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the aromatase inhibition kinetics of (-)-Fadrozole, a potent and selective non-steroidal aromatase inhibitor. The document details the mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the assessment of its inhibitory activity. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a thorough understanding of its biochemical interactions.

Mechanism of Action

This compound functions as a highly potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. By reversibly binding to the active site of the aromatase enzyme, this compound competes with the natural androgen substrates, androstenedione (B190577) and testosterone, thereby blocking their conversion to estrone (B1671321) and estradiol, respectively.[1] This competitive and reversible inhibition leads to a significant reduction in circulating estrogen levels, which is the primary mechanism underlying its therapeutic efficacy in estrogen-dependent diseases such as hormone receptor-positive breast cancer.[1][2]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified in various studies, with key kinetic parameters summarized in the tables below.

Table 1: In Vitro Inhibition of Aromatase by this compound

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 6.4 nM | Human placental aromatase | [3] |

| IC₅₀ | 0.03 µM | Hamster ovarian slices (estrogen production) | [3] |

Table 2: In Vivo Inhibition Constants (Ki) of this compound

| Synthetic Pathway | Ki Value | Molar Equivalent | Reference |

| Estrone Synthesis | 3.0 ng/mL | 13.4 nmol/L | [4][5] |

| Estradiol Synthesis | 5.3 ng/mL | 23.7 nmol/L | [4][5] |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Steroidogenesis Pathway and Fadrozole's Point of Inhibition

Caption: Steroidogenesis pathway illustrating this compound's competitive inhibition of aromatase.

Experimental Workflow for In Vitro Aromatase Inhibition Assay

Caption: Workflow for determining the in vitro aromatase inhibitory kinetics of this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments cited in the evaluation of this compound's aromatase inhibition kinetics.

In Vitro Aromatase Inhibition Assay using Human Placental Microsomes

This radiometric assay is a standard method to determine the in vitro potency of aromatase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of this compound.

Materials:

-

Human placental microsomes

-

This compound

-

[1β-³H]-Androstenedione (substrate)

-

NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Dextran-coated charcoal

-

Liquid scintillation cocktail and counter

Procedure:

-

Preparation of Human Placental Microsomes:

-

Obtain fresh human term placenta and maintain on ice.

-

Homogenize the tissue in an appropriate buffer (e.g., phosphate buffer containing sucrose (B13894) and EDTA).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in aromatase.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method such as the Bradford assay.

-

-

Aromatase Activity Assay:

-

Prepare a reaction mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4) and the NADPH-regenerating system.

-

Add various concentrations of this compound to the tubes. Include a vehicle control (without inhibitor).

-

Add the human placental microsomal preparation to each tube.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate, [1β-³H]-androstenedione.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an organic solvent such as chloroform to extract the steroids.

-

-

Quantification of Aromatase Activity:

-

Separate the aqueous phase, which contains the tritiated water (³H₂O) released during the aromatization of [1β-³H]-androstenedione, from the organic phase containing the unreacted substrate. This can be achieved by treatment with dextran-coated charcoal followed by centrifugation.

-

Transfer an aliquot of the aqueous supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter. The amount of ³H₂O formed is directly proportional to the aromatase activity.

-

-

Data Analysis:

-

Calculate the rate of aromatase activity for each concentration of this compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

To determine the type of inhibition and the Ki value, conduct the assay with varying concentrations of both the substrate and this compound. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis fitting to the appropriate enzyme kinetic models for competitive inhibition.[6]

-

References

In Vivo Pharmacokinetics of (-)-Fadrozole in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of Fadrozole in animal models. Due to a lack of specific data for the (-)-Fadrozole enantiomer in publicly available literature, this document focuses on the pharmacokinetics of racemic Fadrozole, with a discussion on the importance of stereoselectivity in pharmacokinetic studies. The guide includes a detailed summary of quantitative data, experimental protocols, and a visual representation of the experimental workflow.

Introduction to Fadrozole and Stereoselectivity

Quantitative Pharmacokinetic Data of Racemic Fadrozole in Rats

The following tables summarize the pharmacokinetic parameters of racemic Fadrozole after a single oral administration in rats. The data is extracted from a pivotal study on the disposition of Fadrozole hydrochloride.

Table 1: Pharmacokinetic Parameters of Racemic Fadrozole in Non-Fasted Rats (1 mg/kg, Oral)

| Parameter | Female Rats | Male Rats |

| Cmax (ng/mL) | 269 | 295 |

| Tmax (hr) | 0.5 | 2 |

| t1/2 (hr) | 3.1 | 8.2 |

Data sourced from a study on the disposition of 14C-fadrozole hydrochloride in rats.

Table 2: Dose-Dependent Pharmacokinetic Parameters of Total Radioactivity (Fadrozole and Metabolites) in Non-Fasted Female Rats (Oral)

| Dose (mg/kg) | Cmax (ng eq./mL) | AUC (ng eq.·hr/mL) |

| 0.2 | 80 | 690 |

| 1 | 379 | 3450 |

| 5 | 1850 | 17980 |

Data represents the total radioactivity, including Fadrozole and its metabolites, and indicates a dose-dependent increase in exposure. Sourced from a study on the disposition of 14C-fadrozole hydrochloride in rats.

Detailed Experimental Protocols

This section outlines a typical experimental protocol for an in vivo pharmacokinetic study of a compound like Fadrozole in a rat model, based on established methodologies.

Animal Models and Husbandry

-

Species: Rat

-

Strain: Sprague-Dawley

-

Sex: Male and/or Female (as sex differences in pharmacokinetics can occur)

-

Age/Weight: Typically 8-10 weeks old, weighing 200-250g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum. Acclimatization for at least one week prior to the experiment is crucial.

Drug Formulation and Administration

-

Formulation: Fadrozole hydrochloride can be dissolved or suspended in a suitable vehicle. A common vehicle for oral administration in rodents is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[5].

-

Administration Route: Oral gavage is a common and precise method for oral administration in rats[5].

-

Dose: The dose will depend on the study's objective. For pharmacokinetic profiling, a range of doses may be used to assess dose-proportionality.

Blood Sample Collection

-

Technique: Serial blood sampling from a single animal is preferred to reduce inter-animal variability[6]. Techniques include sampling from the tail vein or saphenous vein[7]. For a full pharmacokinetic profile, a combination of techniques might be used, such as submandibular vein bleeds for early time points and cardiac puncture for a terminal sample[6].

-

Time Points: A typical sampling schedule for an oral dose would include pre-dose (0 hr) and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to accurately define the absorption, distribution, and elimination phases.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying Fadrozole in plasma due to its high sensitivity and selectivity[8].

-

Sample Preparation: A protein precipitation step is typically employed to remove proteins from the plasma sample. This can be achieved by adding a solvent like methanol (B129727) or acetonitrile[9]. An internal standard (ideally a stable isotope-labeled version of Fadrozole) is added to the plasma sample before precipitation to ensure accuracy[8].

-

Chromatography: The extracted sample is injected into an HPLC system. A reversed-phase C18 column is commonly used to separate Fadrozole from other plasma components[9]. The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile)[9].

-

Mass Spectrometry: The analyte is ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode. This involves monitoring a specific precursor-to-product ion transition for Fadrozole and the internal standard, providing high selectivity[9].

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Fadrozole in the plasma samples.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Signaling Pathways and Logical Relationships

While Fadrozole's primary mechanism of action is the inhibition of the aromatase enzyme, which is a key step in the estrogen synthesis pathway, a detailed signaling pathway diagram is more relevant to its pharmacodynamics. For the purpose of this pharmacokinetic guide, a logical relationship diagram illustrating the key processes is provided below.

Caption: Key processes in the in vivo pharmacokinetics of Fadrozole.

Conclusion

This technical guide has summarized the available in vivo pharmacokinetic data for racemic Fadrozole in animal models, with a primary focus on studies conducted in rats. The provided experimental protocols offer a detailed framework for designing and conducting future pharmacokinetic studies. A significant data gap remains concerning the specific pharmacokinetic profile of the this compound enantiomer. Given the well-established principles of stereoselectivity in drug disposition, further research is warranted to elucidate the pharmacokinetic properties of the individual enantiomers of Fadrozole to better understand their respective contributions to the overall pharmacological and toxicological profile of the racemic mixture.

References

- 1. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 8. benchchem.com [benchchem.com]

- 9. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of (-)-Fadrozole in Neuroendocrinology Research

Abstract

This compound is a potent, selective, and non-steroidal competitive inhibitor of the enzyme aromatase (cytochrome P450 19A1), which is essential for the final step in estrogen biosynthesis.[1][2] By reversibly binding to aromatase, this compound effectively blocks the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels.[1] This mechanism of action makes it an invaluable tool in neuroendocrinology research, enabling the investigation of estrogen-dependent physiological and behavioral processes. This guide provides a comprehensive overview of this compound's mechanism of action, its application in studying the neuroendocrine system, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive inhibitor of aromatase by binding reversibly to the active site of the enzyme.[1][3] This action prevents the natural substrates, androstenedione (B190577) and testosterone (B1683101), from binding and being converted into estrone (B1671321) and estradiol, respectively.[4][5] The resulting decrease in estrogen synthesis is the primary mechanism through which this compound exerts its physiological effects.[2]

Applications in Neuroendocrinology Research

The ability of this compound to selectively deplete estrogen levels makes it a critical tool for elucidating the role of estrogens in various neuroendocrine processes.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

Estrogens play a crucial role in the negative feedback regulation of the HPG axis. By reducing circulating estrogen levels, this compound removes this negative feedback on the hypothalamus and pituitary gland.[1] This disruption leads to a compensatory increase in the secretion of gonadotropins, specifically Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][6] This effect has been instrumental in studying the feedback mechanisms that control reproductive function.[7][8]

Neurosteroids and Neuroprotection

Neurosteroids are synthesized within the nervous system and play a vital role in its function.[9][10] Estradiol, a potent neurosteroid, has been shown to have neuroprotective effects. Research utilizing this compound has demonstrated that the neuroprotective actions of other steroids can be mediated through their conversion to estradiol. For instance, the neuroprotective effects of pregnenolone against kainate-induced cell death in the hippocampus were prevented by the administration of this compound.[11]

Synaptic Plasticity and Behavior

Estrogens are known to modulate synaptic plasticity, including dendritic spine density and long-term potentiation (LTP), which are cellular correlates of learning and memory.[12][13][14] Studies using aromatase inhibitors like letrozole, a compound similar to fadrozole, have shown that reducing brain-derived estrogen can impair LTP and reduce spine synapse density in the hippocampus.[15] Behaviorally, this compound has been used to investigate the role of local estrogen synthesis in the brain on behaviors such as aggression. For example, in song sparrows, this compound was found to reduce non-breeding aggression, which is believed to be facilitated by the conversion of dehydroepiandrosterone (B1670201) (DHEA) to 17β-estradiol in the brain.[16]

Quantitative Data

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species/System | Reference |

| Ki (Inhibitory Constant) | < 1 x 10-9 M | Avian Preoptic Tissue | [17] |

| KI (Estrone Synthesis) | 13.4 nmol/L | Human (in vivo) | [18][19] |

| KI (Estradiol Synthesis) | 23.7 nmol/L | Human (in vivo) | [18][19] |

Table 2: In Vivo Effects of this compound on Hormone Levels

| Species | Dose | Effect on Estrogen Levels | Effect on Other Hormones | Reference |

| Postmenopausal Women | 1 mg twice daily | Near maximal suppression of estrogens | Statistically non-significant fall in aldosterone | [20] |

| Postmenopausal Women | 2 mg twice daily | >50% suppression of estradiol; >80% suppression of estrone | No suppression of cortisol | [21] |

| Female Goldfish | 50 µg/L | 4.7-fold decrease in serum E2 | --- | [22][23] |

| Female Fathead Minnow | 50 µg/L | Significant decrease in plasma E2 and vitellogenin | No effect on testosterone | [24] |

| Male Fathead Minnow | 50 µg/L | --- | Significant increase in testosterone and 11-ketotestosterone | [24] |

Table 3: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Dosing Regimen | Reference |

| Time to Peak Plasma Conc. | 1 - 2 hours | 2 - 8 mg twice daily | [18][19] |

| Average Half-life | 10.5 hours | 2 - 8 mg twice daily | [18][19] |

| Oral Clearance | 621 mL/min | 2 - 8 mg twice daily | [18][19] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research.

In Vitro Aromatase Inhibition Assay

This protocol is used to determine the inhibitory potency (e.g., IC50) of this compound on aromatase activity.

-

Microsome Preparation:

-

Homogenize tissue rich in aromatase (e.g., human placenta, animal brain, or JEG-3 cells) in a suitable buffer.[2][3]

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a method like the Bradford assay.[2]

-

-

Aromatase Activity Assay:

-

Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4), a NADPH-regenerating system, and the microsomal preparation.[2]

-

Add this compound at various concentrations.

-

Initiate the reaction by adding a radiolabeled substrate, such as [1β-³H]-androstenedione.[2]

-

Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction and extract the steroids.

-

-

Data Analysis:

-

Quantify the formation of the product (tritiated water) using liquid scintillation counting.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

In Vivo Animal Studies

This protocol outlines a general approach for studying the effects of this compound in animal models.[25][26][27]

-

Animal Model and Acclimatization:

-

This compound Administration:

-

Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose for oral gavage, sterile saline for injection/infusion).[25]

-

Administer the compound via the chosen route, such as:

-

-

Endpoint Measurement:

-

Collect blood samples to measure plasma hormone levels (e.g., estradiol, testosterone, LH, FSH) using techniques like ELISA or RIA.

-

Collect tissues (e.g., brain, gonads) for ex vivo analysis of aromatase activity or gene expression (qPCR).[22][31]

-

Conduct behavioral tests to assess changes in cognition, anxiety, or reproductive behaviors.[16][26]

-

-

Data Analysis:

-

Use appropriate statistical methods to compare treatment groups with control groups to determine the effects of this compound.

-

Conclusion

This compound is a powerful and selective pharmacological tool that has significantly advanced the field of neuroendocrinology. Its ability to potently inhibit aromatase allows researchers to precisely investigate the myriad roles of estrogens in the brain and the broader neuroendocrine system. From dissecting the complex feedback loops of the HPG axis to understanding the molecular basis of neuroprotection and behavior, this compound continues to be an indispensable compound for scientists and drug development professionals exploring the intricate functions of neurosteroids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Gonadotropins: Luteinizing and Follicle Stimulating Hormones [vivo.colostate.edu]

- 8. FSH and LH [mcb.berkeley.edu]

- 9. New USC Mann Study Unlocks the Potential of Neurosteroids – USC Alfred E. Mann School of Pharmacy and Pharmaceutical Sciences [mann.usc.edu]

- 10. Neuroprotective actions of neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Actions of Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intriguing Roles of Hippocampus-Synthesized 17β-Estradiol in the Modulation of Hippocampal Synaptic Plasticity [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. Brain-Derived Steroids, Behavior and Endocrine Conflicts Across Life History Stages in Birds: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Profiling neuroendocrine gene expression changes following fadrozole-induced estrogen decline in the female goldfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Animal models of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Preclinical Models of Neuroendocrine Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Rapid effects of the aromatase inhibitor fadrozole on steroid production and gene expression in the ovary of female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

In-depth Technical Guide: Identification of (-)-Fadrozole and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract